9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Description
The compound 9-Ethylimino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride is a spirocyclic heterocycle characterized by a unique arrangement of oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The "9λ⁶-thia" designation indicates a hexavalent sulfur atom (sulfone or sulfoxide group), contributing to its electronic and steric properties. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
9-ethylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c1-2-12-15(13)7-3-10(4-8-15)9-11-5-6-14-10;;/h11H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOUYXFPADWYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=S1(=O)CCC2(CC1)CNCCO2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a Prins cyclization reaction. This involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure.
Introduction of the Ethylimino Group: The ethylimino group can be introduced via an imination reaction, where an amine reacts with an aldehyde or ketone.
Oxidation: The oxidation of the sulfur atom to form the sulfoxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and oxidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo further oxidation to form sulfone derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The ethylimino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the imino group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, compounds with similar structures have shown promise as antituberculosis agents. The spirocyclic scaffold can interact with biological targets in a way that inhibits the growth of Mycobacterium tuberculosis.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The presence of the spirocyclic structure allows for a unique mode of binding that can enhance the compound’s specificity and potency.
Comparison with Similar Compounds
Key Structural Features
Pharmacological Potential
- Antimicrobial and Antiviral Activity : Azaspiro compounds with sulfur or azido groups (e.g., ) show promise in disrupting microbial enzymes or viral replication.
Biological Activity
9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride, a compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by unique structural features that influence their biological interactions. The molecular formula is , with a molecular weight of approximately 303.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀Cl₂N₂O₂S |
| Molecular Weight | 303.27 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Recent studies have indicated that 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.
Antitumor Activity
Research has shown that this compound may possess antitumor activity. In a study involving human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating promising potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the compound appears to interfere with the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various spirocyclic compounds against resistant bacterial strains. The results highlighted that 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide showed superior activity compared to traditional antibiotics, suggesting its potential use in treating multidrug-resistant infections.
- Cancer Cell Line Study : In a controlled laboratory setting, researchers assessed the cytotoxic effects of the compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in significant cell death and reduced proliferation rates, supporting its development as a novel therapeutic agent.
- Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity in normal human cell lines, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to this spirocyclic compound?
- Methodological Answer : Synthesis requires multi-step protocols, often involving cyclization reactions and heteroatom substitutions. For example, analogous spirocyclic compounds (e.g., 1-oxa-9-azaspiro derivatives) are synthesized using sodium triacetoxyborohydride for reductive amination or heteroaryl substitutions under controlled pH and temperature . Reaction optimization may involve:
- Solvent selection : Dichloromethane or THF for improved solubility.
- Catalysts : Triethylamine for acid scavenging.
- Temperature : Room temperature to 60°C, depending on intermediate stability.
- Example : A 30% yield was achieved for a related spiro compound via benzaldehyde and cyclopropylamine condensation .
Q. How can structural characterization be performed to confirm the compound’s spirocyclic framework?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to identify sp hybridized carbons and heteroatom positioning (e.g., oxygen in 1-oxa systems) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 260.5 for a 1-oxa-9-azaspiro analog) .
- X-ray crystallography : Resolves diastereomeric configurations in spirocenters .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Target soluble epoxide hydrolase (sEH) or MmpL3, as seen in structurally similar spiro compounds .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with protein targets (e.g., KD values for α1-adrenoceptors in antihypertensive analogs) .
- Cytotoxicity screening : Use HEK-293 or HepG2 cell lines to assess therapeutic index .
Advanced Research Questions
Q. How do substituents on the spirocyclic core influence enzyme inhibition potency?
- Methodological Answer : Substituent effects are critical. For example:
- Electron-withdrawing groups (e.g., chloro, fluorobenzyl) enhance binding to hydrophobic enzyme pockets.
- Bulkier groups (e.g., tert-butylbenzyl) reduce activity due to steric hindrance .
- Table : Substituent Impact on sEH Inhibition (Analog Data)
| Substituent | IC₅₀ (nM) | Source |
|---|---|---|
| Benzyl | 12.3 | |
| 2-Fluorobenzyl | 8.7 | |
| 4-tert-Butylbenzyl | 45.2 |
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with sEH or GPR40 receptors, focusing on hydrogen bonding with nitrogen/oxygen heteroatoms .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate by:
- Standardizing protocols : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions .
- Validating purity : HPLC purity >95% to exclude confounding impurities .
- Meta-analysis : Pool data from PubChem and peer-reviewed studies to identify trends (e.g., spiro compounds with 1-oxa groups show consistent sEH inhibition) .
Q. What strategies improve compound stability under physiological conditions?
- Methodological Answer : Address hydrolysis susceptibility:
- pH optimization : Stable at pH 6–8; avoid strongly acidic/basic conditions .
- Prodrug design : Introduce ester moieties (e.g., benzyl esters) to enhance metabolic stability .
- Lyophilization : Store as hydrochloride salts to prevent degradation .
Key Research Gaps
- Mechanistic studies on the thia (λ⁶-sulfur) moiety’s role in redox activity.
- In vivo pharmacokinetics of dihydrochloride salts for therapeutic translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
